molecular formula C19H13BrN4 B14945324 1-[(3-Bromophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[(3-Bromophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B14945324
M. Wt: 377.2 g/mol
InChI Key: AOEGDVKKIXCSCJ-UHFFFAOYSA-N
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Description

1-(3-BROMOANILINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a benzimidazole core fused with a pyridine ring, and a cyanide group attached to the structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-BROMOANILINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions to form the benzimidazole ring.

    Pyridine Ring Formation: The pyridine ring is typically formed through cyclization reactions involving suitable precursors such as 2-aminopyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-BROMOANILINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-BROMOANILINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.

    Industrial Applications: It is utilized in the synthesis of advanced polymers and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(3-BROMOANILINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BROMOANILINO)-N’-((1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE)PROPANOHYDRAZIDE
  • 3-Nitropyrimido-[1,2-a]benzimidazol-4-ones
  • Benzoxazole Derivatives

Uniqueness

1-(3-BROMOANILINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its specific structural features, such as the combination of a benzimidazole core with a pyridine ring and a cyanide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H13BrN4

Molecular Weight

377.2 g/mol

IUPAC Name

1-(3-bromoanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C19H13BrN4/c1-12-9-18(22-14-6-4-5-13(20)10-14)24-17-8-3-2-7-16(17)23-19(24)15(12)11-21/h2-10,22H,1H3

InChI Key

AOEGDVKKIXCSCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC(=CC=C4)Br)C#N

Origin of Product

United States

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